BRD-8000.3

Description

Properties

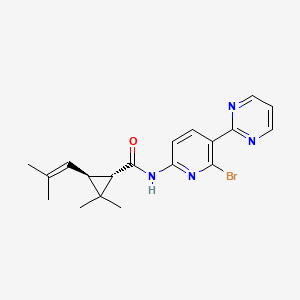

IUPAC Name |

(1S,3S)-N-(6-bromo-5-pyrimidin-2-ylpyridin-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN4O/c1-11(2)10-13-15(19(13,3)4)18(25)24-14-7-6-12(16(20)23-14)17-21-8-5-9-22-17/h5-10,13,15H,1-4H3,(H,23,24,25)/t13-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIITZGMKUBIQRI-DZGCQCFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)NC2=NC(=C(C=C2)C3=NC=CC=N3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)NC2=NC(=C(C=C2)C3=NC=CC=N3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD-8000.3

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-8000.3 is a novel small molecule inhibitor targeting the essential efflux pump EfpA in Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Introduction

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics with new mechanisms of action. The Mycobacterium tuberculosis efflux pump EfpA has been identified as an essential protein for the bacterium's survival, making it an attractive target for drug development. This compound was identified through a chemical genetic screen as a potent inhibitor of EfpA. This guide synthesizes the current understanding of how this compound disrupts the function of this critical bacterial pump.

Mechanism of Action

This compound functions as an uncompetitive inhibitor of the EfpA efflux pump.[1] Its primary mechanism involves binding to a specific tunnel within the EfpA protein that is normally occupied by a lipid molecule.[1][2] By displacing this lipid, this compound effectively blocks the transport pathway for natural lipidic substrates, thereby disrupting the essential function of the pump.[1][2] This mode of action is distinct from competitive inhibition, as this compound does not directly compete with the substrate ethidium (B1194527) bromide at its binding site.[1]

Molecular Target: EfpA Efflux Pump

EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters and is essential for the viability of M. tuberculosis. Its function is believed to involve the transport of lipids across the bacterial cell membrane. The inhibition of EfpA by this compound leads to the disruption of this vital transport process, ultimately resulting in bacterial cell death.

Binding Site and Molecular Interactions

Structural studies using cryo-electron microscopy have revealed that this compound binds within a hydrophobic tunnel of EfpA.[1] This binding site is located in a region that makes contact with the lipid bilayer and extends towards the central cavity of the transporter.[1] The binding of this compound displaces a fatty acid chain of a lipid molecule that is bound in the apo structure of the protein.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of this compound with its target, EfpA.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-Observed Proton NMR | [1] |

| Parameter | Value | Method | Reference |

| Resolution | 3.45 Å | Cryo-Electron Microscopy | [1] |

Signaling Pathway and Logical Relationships

The inhibitory action of this compound on EfpA disrupts the normal efflux of substrates, leading to their accumulation within the bacterial cell. This disruption of a critical cellular process ultimately contributes to bacterial cell death.

Caption: Mechanism of this compound inhibition of the EfpA efflux pump.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

Ligand-Observed Proton NMR for Binding Affinity

This protocol describes the method used to determine the dissociation constant (Kd) of this compound for EfpA.

Principle: Ligand-observed NMR techniques monitor the signals of the small molecule (ligand) in the presence of its macromolecular target. Changes in the ligand's NMR spectrum upon binding to the protein are used to determine the binding affinity.

Protocol:

-

Sample Preparation:

-

Purified EfpA protein is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) in D2O.

-

A stock solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6).

-

A series of NMR samples are prepared with a constant concentration of this compound and increasing concentrations of EfpA.

-

-

NMR Data Acquisition:

-

Proton NMR spectra are acquired for each sample on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Standard 1D proton NMR experiments are performed.

-

The intensity of one or more well-resolved aromatic proton signals of this compound is monitored.

-

-

Data Analysis:

-

The peak heights or integrals of the selected this compound proton signals are measured for each EfpA concentration.

-

The fractional occupancy of the ligand is calculated from the change in signal intensity.

-

The dissociation constant (Kd) is determined by fitting the binding data to a standard bimolecular binding model.[1]

-

Caption: Workflow for ligand-observed NMR binding assay.

Cryo-Electron Microscopy for Structural Determination

This protocol outlines the steps taken to determine the structure of EfpA in complex with this compound.

Principle: Cryo-electron microscopy (cryo-EM) is a technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.

Protocol:

-

Complex Formation:

-

Purified EfpA protein is incubated with an excess of this compound to ensure saturation of the binding sites.

-

-

Grid Preparation:

-

A small volume of the EfpA-BRD-8000.3 complex solution is applied to an EM grid.

-

The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

-

-

Data Collection:

-

The frozen grid is loaded into a transmission electron microscope (TEM) equipped with a cryo-stage.

-

A large number of images (micrographs) of the individual protein particles are collected at different orientations.

-

-

Image Processing and 3D Reconstruction:

-

Individual particle images are selected from the micrographs.

-

The particles are aligned and classified to generate 2D class averages.

-

The 2D class averages are used to reconstruct a 3D density map of the EfpA-BRD-8000.3 complex.

-

An atomic model of the complex is built into the 3D density map.

-

Caption: Workflow for cryo-electron microscopy structural analysis.

Ethidium Bromide Efflux Assay

This protocol is a general method to assess the inhibitory effect of compounds on efflux pumps in mycobacteria.

Principle: Ethidium bromide (EtBr) is a fluorescent substrate of many efflux pumps. When it is pumped out of the cell, its fluorescence decreases. An effective efflux pump inhibitor will block this process, leading to an accumulation of EtBr inside the cell and a corresponding increase in fluorescence.

Protocol:

-

Bacterial Culture Preparation:

-

Mycobacterium species (e.g., M. smegmatis or M. bovis BCG) are grown to mid-log phase.

-

The cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS) to a specific optical density (OD600).

-

-

Loading with Ethidium Bromide:

-

The bacterial suspension is incubated with a sub-inhibitory concentration of EtBr in the presence and absence of this compound at various concentrations.

-

The incubation is typically carried out at 37°C.

-

-

Fluorescence Measurement:

-

The fluorescence of the cell suspension is monitored over time using a fluorometer.

-

An increase in fluorescence in the presence of this compound compared to the control (no inhibitor) indicates inhibition of EtBr efflux.

-

-

Data Analysis:

-

The rate of EtBr efflux can be calculated from the change in fluorescence over time.

-

The IC50 value for efflux inhibition can be determined by plotting the efflux rate against the concentration of this compound.

-

Conclusion

This compound represents a promising new class of antimycobacterial agents that target the essential EfpA efflux pump. Its unique uncompetitive mechanism of action, involving the displacement of a lipid molecule from a transport tunnel, provides a strong rationale for its further development. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug developers working to combat tuberculosis. The structural and mechanistic insights gained from the study of this compound will be invaluable for the design of next-generation EfpA inhibitors with improved potency and pharmacological properties.

References

BRD-8000.3: A Targeted Inhibitor of the Mycobacterium tuberculosis EfpA Efflux Pump

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of efflux pumps, which are key contributors to intrinsic and acquired drug resistance. This document provides a comprehensive technical overview of BRD-8000.3, a potent and specific inhibitor of the essential Mtb efflux pump, EfpA. Discovered through a broad chemical genetic screen, this compound demonstrates a unique mechanism of action, binding within a lipid transport tunnel of EfpA and effectively blocking its function. This guide details the quantitative inhibitory properties of this compound, outlines the experimental protocols for its characterization, and visually represents its mechanism and relevant experimental workflows.

Introduction to EfpA and the Role of this compound

EfpA (Rv2846c) is a member of the Major Facilitator Superfamily (MFS) of transporters and is essential for the viability of Mtb.[1] Its overexpression has been linked to resistance against several first- and second-line anti-tuberculosis drugs.[1] EfpA is understood to function as a lipid transporter, playing a crucial role in the biosynthesis of the complex mycobacterial cell envelope.[1][2]

This compound was identified as a specific inhibitor of EfpA and is characterized as a narrow-spectrum, bactericidal antimycobacterial agent.[3][4] Structural and biochemical studies have revealed that this compound does not follow the classical competitive inhibition model for drug substrates. Instead, it binds within a tunnel that makes contact with the lipid bilayer and extends toward the central cavity of the EfpA transporter.[5][6] This binding displaces a bound lipid molecule, suggesting that this compound blocks the access route for EfpA's natural lipidic substrates.[5][7] This unique mechanism of action makes this compound a valuable tool for studying EfpA function and a promising lead for the development of novel anti-tubercular therapeutics.

Quantitative Data

The inhibitory activity and binding affinity of this compound for the Mtb EfpA efflux pump have been quantitatively characterized through various biophysical and microbiological assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-detected proton NMR | [5][7] |

| Inhibitory Activity | |||

| Minimal Inhibitory Concentration (MIC) against Mtb | 800 nM | Broth microdilution | [8] |

| Structural Data | |||

| Cryo-EM Resolution (EfpA-BRD-8000.3 complex) | 3.4 Å - 3.45 Å | Cryo-Electron Microscopy | [1][5][7] |

Table 1: Quantitative Properties of this compound

Mechanism of Action: A Visual Representation

The inhibitory action of this compound on the EfpA efflux pump is a multi-step process involving binding to a specific site within the transporter, leading to the blockage of substrate transport.

Caption: Mechanism of EfpA inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the Mtb EfpA efflux pump.

Ligand-Detected Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is used to determine the binding affinity of this compound to purified EfpA.

Objective: To measure the dissociation constant (Kd) of the this compound-EfpA interaction.

Principle: The intensity of the NMR signals from the aromatic protons of this compound is monitored as the concentration of EfpA is increased. A decrease in signal intensity upon binding allows for the calculation of the dissociation constant.

Materials:

-

Purified EfpA protein

-

This compound compound

-

NMR buffer (e.g., phosphate-buffered saline in D2O)

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound in a suitable deuterated solvent.

-

Prepare a series of NMR tubes, each containing a fixed concentration of this compound.

-

Prepare a concentrated stock solution of purified EfpA protein in the same NMR buffer.

-

Titrate increasing concentrations of the EfpA protein into the NMR tubes containing this compound.

-

Acquire a 1D proton NMR spectrum for each titration point.

-

Measure the intensity of one or more well-resolved aromatic proton peaks of this compound in each spectrum.

-

Convert the peak heights to fractional occupancy.

-

Plot the fractional occupancy against the EfpA concentration.

-

Fit the resulting binding curve to a standard bimolecular binding model to determine the dissociation constant (Kd).

Caption: Workflow for Ligand-Detected NMR Spectroscopy.

Ethidium Bromide (EtBr) Efflux Assay

This assay is used to assess the ability of this compound to inhibit the efflux of a known substrate from mycobacterial cells.

Objective: To determine the mode of inhibition of EfpA by this compound using a fluorescent substrate.

Principle: Ethidium bromide fluorescence increases significantly upon intercalation with DNA inside the bacterial cell. Active efflux pumps transport EtBr out of the cell, resulting in low intracellular fluorescence. Inhibition of these pumps leads to EtBr accumulation and a corresponding increase in fluorescence.

Materials:

-

Mycobacterium strain (e.g., M. smegmatis overexpressing Mtb EfpA)

-

Middlebrook 7H9 broth with appropriate supplements

-

Ethidium bromide (EtBr)

-

This compound

-

Glucose

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Grow mycobacterial cultures to mid-log phase (OD600 of 0.6-0.8).

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to a final OD600 of 0.4.

-

Pre-incubate the cell suspension with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C.

-

Add varying concentrations of Ethidium Bromide to the wells of a 96-well plate.

-

Add the pre-incubated cell suspension to the wells.

-

Initiate the efflux by adding glucose to the wells to energize the pumps.

-

Immediately measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) over time in a plate reader.

-

Analyze the kinetics of fluorescence increase to determine the effect of this compound on EtBr accumulation. The mode of inhibition (e.g., uncompetitive) can be determined by analyzing the effect of the inhibitor on Vmax and Km of EtBr transport.[5][9]

Caption: Workflow for the Ethidium Bromide Efflux Assay.

Minimum Inhibitory Concentration (MIC) Determination using Resazurin (B115843) Microtiter Assay (REMA)

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.

Objective: To quantify the whole-cell antimycobacterial activity of this compound.

Principle: Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the pink, fluorescent resorufin. The absence of this color change indicates inhibition of bacterial growth.

Materials:

-

M. tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

-

This compound

-

Resazurin sodium salt solution

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Add the bacterial inoculum to each well containing the serially diluted compound. Include a drug-free control well (positive growth control) and a well with media only (negative control).

-

Seal the plates and incubate at 37°C for 7 days.

-

After the initial incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plates for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Caption: Workflow for MIC Determination by REMA.

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tubercular agents. Its well-characterized, unique mechanism of action against the essential EfpA efflux pump provides a solid foundation for further drug development efforts. The data and protocols presented in this guide offer researchers and drug developers the necessary tools to investigate this compound and similar compounds, with the ultimate goal of developing more effective treatments for tuberculosis. The synergistic potential with other inhibitors, such as BRD-9327, further highlights the promise of targeting EfpA as a viable therapeutic strategy.[5][9]

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BRD-8000.3: A Novel Anti-Tubercular Agent Targeting EfpA

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of BRD-8000.3, a promising narrow-spectrum bactericidal agent against Mycobacterium tuberculosis (Mtb). This document details the innovative screening strategies employed, the elucidation of its novel target, EfpA, and the key experimental methodologies used in its characterization.

Discovery via PROSPECT Screening

This compound was identified through a novel chemical-genetic screening strategy known as PROSPECT (Primary Screening of Strains to Prioritize Expanded Chemistry and Targets) . This approach circumvents the limitations of traditional whole-cell screening by simultaneously identifying active compounds and their molecular targets.

The PROSPECT strategy involves screening a compound library against a pooled collection of Mtb strains, each with a depleted level of an essential protein (hypomorphs). By identifying compounds that are selectively lethal to strains with a specific depleted protein, a direct link between the compound and its target can be established. The initial hit, BRD-8000, showed weak activity against wild-type Mtb but was potent against a strain with depleted levels of the essential efflux pump EfpA (Rv2846c)[1][2].

PROSPECT Experimental Workflow

The PROSPECT screening workflow is a multi-step process involving the generation of hypomorph pools, high-throughput screening, and data analysis to identify compound-target pairs.

Caption: PROSPECT screening experimental workflow.

From Hit to Lead: The Optimization of BRD-8000

The initial hit, BRD-8000, demonstrated a minimal inhibitory concentration (MIC) of ≥ 50 μM against wild-type Mtb.[1] To improve its potency, a medicinal chemistry optimization program was undertaken, leading to the development of several analogs. This effort culminated in the identification of this compound, which exhibited significantly enhanced activity.

Quantitative Data: Activity of BRD-8000 and its Analogs

The following table summarizes the in vitro activity of BRD-8000 and its optimized analogs against wild-type M. tuberculosis.

| Compound | MIC (μM) | Fold Improvement vs. BRD-8000 |

| BRD-8000 | ≥ 50 | - |

| BRD-8000.1 | 12.5 | ≥ 4 |

| BRD-8000.2 | 3 | ≥ 16.7 |

| This compound | 0.8 | ≥ 62.5 |

Data sourced from[3]

Mechanism of Action: Inhibition of the EfpA Efflux Pump

This compound exerts its bactericidal effect by inhibiting the essential Mtb efflux pump, EfpA.[1] Efflux pumps are membrane proteins that actively transport substrates, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance.

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for the inhibitory action of this compound.[4][5][6][7] The compound binds within a tunnel in the EfpA protein that makes contact with the lipid bilayer.[4][5][6][7] This binding event displaces a fatty acid chain of a lipid molecule that is bound in the apo structure of the pump.[4][5][6][7] This suggests that this compound blocks a crucial access route for a natural lipidic substrate of EfpA, thereby inhibiting its transport function.[4][5][6][7] This mechanism is distinct from its uncompetitive inhibition of the efflux of the small molecule substrate ethidium (B1194527) bromide, which is thought to enter through a different tunnel.[3][4]

Signaling Pathway: this compound Inhibition of EfpA

The following diagram illustrates the proposed mechanism of action of this compound on the EfpA efflux pump.

Caption: Mechanism of this compound inhibition of EfpA.

Synergy with BRD-9327

Further studies identified another EfpA inhibitor, BRD-9327, which was discovered based on its similar chemical-genetic interaction profile to this compound.[3][8] Biochemical evidence has shown that this compound and BRD-9327 act synergistically to inhibit Mtb growth.[3][8]

The structural basis for this synergy lies in their distinct binding sites on EfpA. While this compound binds in the lipid-contacting tunnel, BRD-9327 binds in the outer vestibule of the pump.[4][5][6][7] This dual-site binding allows for a more complete blockade of the pump's function and suggests a potential combination therapy strategy to combat tuberculosis and mitigate the emergence of resistance.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

96-well microtiter plates

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Spectrophotometer

Procedure:

-

Prepare a 0.5 McFarland standard suspension of Mtb H37Rv in sterile water from colonies grown on solid media.

-

Dilute the bacterial suspension 1:100 in 7H9-OADC broth to achieve a final inoculum of approximately 10^5 CFU/mL.

-

In a 96-well plate, prepare serial two-fold dilutions of the test compound in 7H9-OADC broth. The final volume in each well should be 100 µL. Include a drug-free control well.

-

Add 100 µL of the diluted bacterial suspension to each well.

-

Seal the plates and incubate at 37°C.

-

After 7-14 days, or once growth is visible in the drug-free control well, read the plate. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Ethidium Bromide (EtBr) Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate ethidium bromide from Mtb cells.

Materials:

-

Mid-log phase Mtb culture

-

Phosphate-buffered saline (PBS)

-

Glucose

-

Ethidium bromide

-

Test compound (this compound)

-

Fluorometer

Procedure:

-

Harvest mid-log phase Mtb cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS containing 0.4% glucose to energize the cells.

-

Add EtBr to the cell suspension at a final concentration that allows for a stable fluorescence signal.

-

Incubate the cells with EtBr to allow for its accumulation.

-

Add the test compound at various concentrations.

-

Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in the rate of fluorescence decay indicates inhibition of EtBr efflux.

Checkerboard Assay for Synergy Determination

This assay is used to assess the synergistic interaction between two compounds.

Materials:

-

Mtb culture

-

7H9-OADC broth

-

96-well microtiter plates

-

Two test compounds (e.g., this compound and BRD-9327)

Procedure:

-

In a 96-well plate, prepare a two-dimensional matrix of the two test compounds. Along the x-axis, prepare serial dilutions of Compound A. Along the y-axis, prepare serial dilutions of Compound B.

-

Inoculate all wells with a standardized Mtb suspension.

-

Incubate the plate at 37°C until growth is visible in the drug-free control wells.

-

Determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).

Generation and Sequencing of Resistant Mutants

This protocol describes the process of selecting for Mtb mutants resistant to a specific compound and identifying the genetic basis of resistance.

Materials:

-

High-density Mtb culture

-

7H10 agar (B569324) plates containing the selective compound

-

DNA extraction kit

-

PCR reagents

-

Next-generation sequencing (NGS) platform

Procedure:

-

Plate a high density of Mtb cells (e.g., 10^8 to 10^10 CFU) onto 7H10 agar plates containing the test compound at a concentration 4-8 times its MIC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Isolate individual resistant colonies that appear on the plates.

-

Confirm the resistance phenotype of the isolated mutants by re-testing their MIC.

-

Extract genomic DNA from the resistant mutants and the parental wild-type strain.

-

Perform whole-genome sequencing (WGS) on the genomic DNA.

-

Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs) and other mutations that may be responsible for the resistance phenotype.

Conclusion

The discovery and development of this compound represent a significant advancement in the search for novel anti-tubercular agents. The application of the innovative PROSPECT screening platform enabled the identification of a new drug target, the essential efflux pump EfpA. The subsequent characterization of this compound has provided a potent lead compound with a well-defined mechanism of action. The synergistic activity observed with BRD-9327 further highlights the potential of targeting EfpA with combination therapy. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of tuberculosis drug discovery.

References

- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reinvigorating the clinical drug pipeline for TB | Broad Institute [broadinstitute.org]

- 3. Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation ion torrent sequencing of drug resistance mutations in Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification of a Novel Multidrug Efflux Pump of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]

BRD-8000.3: A Novel Inhibitor of the Mycobacterial Lipid Transporter EfpA

An In-depth Technical Guide on the Mechanism of Action and Experimental Validation

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor BRD-8000.3 and its role in disrupting lipid transport in Mycobacterium tuberculosis (Mtb). Contrary to initial hypotheses targeting mycolic acid transport via MmpL3, extensive research has unequivocally identified the essential efflux pump EfpA as the direct molecular target of this compound. This document details the mechanism of inhibition, supported by structural biology, quantitative biochemical data, and various experimental methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on previously unexploited cellular pathways. The mycobacterial cell envelope, a complex and lipid-rich structure, is crucial for the survival and pathogenicity of Mtb, making the proteins involved in its biogenesis and maintenance attractive drug targets. One such target is the essential efflux pump EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters. Recent studies have elucidated the function of EfpA as a lipid transporter, potentially a flippase, responsible for the translocation of phospholipids (B1166683) across the inner membrane.

A chemical-genetic screening strategy known as PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets) identified a novel inhibitor, this compound, which exhibits potent bactericidal activity against Mtb. This guide will delve into the specific molecular interactions between this compound and EfpA, the functional consequences of this inhibition on lipid transport, and the experimental frameworks used to validate these findings.

The Molecular Target: EfpA, an Essential Lipid Transporter

EfpA is an essential inner membrane protein in M. tuberculosis. Structural and functional studies have revealed that EfpA forms an antiparallel dimer and functions as a lipid transporter.[1][2] Cryo-electron microscopy (cryo-EM) structures of EfpA have captured the transporter in complex with lipid molecules, suggesting a role in flipping lipids such as phosphatidic acid (PA) and phosphatidylglycerol (PG) from the inner to the outer leaflet of the plasma membrane.[1][3] This function is vital for maintaining the integrity of the mycobacterial cell envelope.

This compound: Mechanism of EfpA Inhibition

This compound inhibits the lipid transport activity of EfpA through direct binding. Cryo-EM structural analysis of the EfpA-BRD-8000.3 complex has provided a detailed view of the inhibitory mechanism.

-

Binding Site: this compound binds within a hydrophobic tunnel in EfpA that is accessible from the lipid bilayer.[3][4] This binding site is located in a lateral fenestration of the transporter, distinct from the central cavity.[1]

-

Competitive Displacement: The binding of this compound competitively displaces a lipid molecule that would normally occupy this tunnel.[3][5] This physically obstructs the entry of lipid substrates into the transporter, thereby inhibiting their translocation across the membrane.[3][4]

-

Structural Impact: The binding of this compound induces minimal conformational changes in the overall structure of EfpA but effectively blocks the lipid transport pathway.[6]

This mechanism of action, competitive inhibition of the natural lipid substrate, is consistent with the observed bactericidal effects of this compound against Mtb.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the interaction between this compound and EfpA, as well as its antimycobacterial activity.

| Parameter | Value | Organism/System | Reference |

| Binding Affinity | |||

| Dissociation Constant (Kd) | 179 ± 32 nM | Purified EfpA | [7] |

| Inhibitory Activity | |||

| MIC90 (BRD-8000) | >100 µM | M. tuberculosis H37Rv | [8] |

| MIC90 (BRD-8000.1) | 12.5 µM | M. tuberculosis H37Rv | [8] |

| MIC90 (BRD-8000.2) | 3.0 µM | M. tuberculosis H37Rv | [8] |

| MIC90 (this compound) | 800 nM | M. tuberculosis H37Rv | [5][8] |

| MIC90 (this compound) | 0.2 µM | EfpA Hypomorph (EfpAKD) | [8] |

| Structural Data | |||

| Cryo-EM Resolution (EfpA-Lipid) | 2.9 Å | Purified EfpA | [2][9] |

| Cryo-EM Resolution (EfpA-BRD-8000.3) | 3.4 Å | Purified EfpA | [2][9] |

Synergistic Inhibition and Resistance

Synergy with BRD-9327

Further chemical-genetic screening identified another EfpA inhibitor, BRD-9327, which is structurally distinct from this compound.[10] BRD-9327 binds to a different site in the outer vestibule of EfpA, suggesting a different inhibitory mechanism.[3][11] When used in combination, this compound and BRD-9327 exhibit synergistic activity, meaning their combined effect is greater than the sum of their individual effects.[10] This synergy provides a promising avenue for combination therapy to enhance efficacy and combat resistance.

Mechanisms of Resistance

Spontaneous resistant mutants of M. tuberculosis selected for in the presence of this compound have been found to harbor mutations in the efpA gene. Key mutations that confer resistance include:

-

V319F: This mutation is located in the this compound binding pocket and is thought to cause steric hindrance, preventing the inhibitor from binding effectively.[12][13] The V319F mutation can also alter the expression level and oligomeric state of EfpA.[1][2]

-

A415V: This mutation is also located within the binding site and likely disrupts the interaction with this compound.[12]

Interestingly, mutations conferring high-level resistance to this compound can lead to hypersensitivity to BRD-9327, a phenomenon known as collateral sensitivity.[10] This mutual exclusivity of high-level resistance suggests that a combination or cycling of these two inhibitors could be a powerful strategy to mitigate the development of drug resistance.[10]

Visualizations of Pathways and Workflows

Signaling Pathways and Mechanisms

References

- 1. A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. journals.asm.org [journals.asm.org]

- 4. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]

- 5. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardization of broth microdilution method for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. researchgate.net [researchgate.net]

The Significance of Targeting EfpA in Mycobacterium tuberculosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), poses a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Efflux pumps are a key mechanism of drug resistance in Mtb, actively extruding antimicrobial agents from the cell. EfpA, an essential efflux pump from the Major Facilitator Superfamily (MFS), has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of the structure, function, and significance of targeting EfpA in Mtb, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes.

EfpA: A Dual-Function Protein Essential for Mtb Viability

EfpA is a transmembrane protein that was first identified as a putative efflux pump in M. tuberculosis.[1] It is essential for the viability of Mtb, as attempts to delete the efpA gene have been unsuccessful.[2][3] This essentiality suggests that EfpA has a crucial endogenous function beyond drug efflux.[4]

Recent structural and functional studies have revealed that EfpA functions as a lipid transporter, specifically a lipid flippase.[2][5] It is believed to play a role in the synthesis of the complex mycobacterial cell envelope.[6] Cryo-electron microscopy (cryo-EM) has shown that EfpA forms an antiparallel dimer.[2][6] This dual function in both lipid transport and drug efflux makes EfpA a highly attractive target for novel anti-TB drug development.

EfpA's Role in Multidrug Resistance

Overexpression of EfpA has been shown to confer resistance to a range of first- and second-line anti-TB drugs.[3][6] This efflux activity reduces the intracellular concentration of drugs, thereby diminishing their efficacy. The expression of efpA is upregulated in response to drug exposure, particularly isoniazid (B1672263) (INH).[7][8] Furthermore, studies of clinical Mtb isolates have shown significantly higher expression levels of efpA in MDR strains compared to pan-sensitive strains.[8]

Quantitative Data on EfpA-Mediated Drug Resistance

The following table summarizes the observed increase in drug tolerance upon overexpression of efpA in Mycobacterium smegmatis and Mycobacterium bovis BCG.

| Drug | Organism | Fold Increase in MIC/Drug Tolerance | Citation |

| Moxifloxacin | M. smegmatis | >180-fold | [9] |

| Isoniazid | M. smegmatis | >32-fold | [9] |

| Rifampicin | M. smegmatis | >32-fold | [9] |

| Streptomycin | M. smegmatis | >32-fold | [9] |

| Amikacin | M. smegmatis | >32-fold | [9] |

| Moxifloxacin | M. bovis BCG | 8-fold | [9] |

| Isoniazid | M. bovis BCG (efpA expressed in M. smegmatis) | 8-fold | [10] |

| Rifampicin | M. bovis BCG (efpA expressed in M. smegmatis) | 4-fold | [10] |

| Amikacin | M. bovis BCG (efpA expressed in M. smegmatis) | 4-fold | [10] |

The Structural Basis of EfpA Function and Inhibition

Cryo-EM studies have provided high-resolution structures of EfpA, offering a mechanistic understanding of its function and how it can be inhibited.

EfpA Structure and Lipid Transport Mechanism

EfpA is a 14-transmembrane domain protein that assembles into an antiparallel dimer.[6][11] The protein can exist in at least two conformations: inward-open and outward-open.[5][12] This conformational cycling is characteristic of MFS transporters and is essential for substrate transport across the membrane. EfpA is proposed to function as a lipid flippase, moving lipids from the inner to the outer leaflet of the cell membrane in a "staircase"-like manner.[5]

Caption: Proposed lipid transport cycle of the EfpA efflux pump.

Inhibition of EfpA by Small Molecules

Chemical genetic screens have identified several potent inhibitors of EfpA, including BRD-8000.3 and BRD-9327.[13][14] These inhibitors have different mechanisms of action.[13][15] this compound competitively inhibits lipid binding by occupying a lipid-binding site.[5][12] In contrast, BRD-9327 binds to the external vestibule of the pump, likely inhibiting the conformational changes necessary for substrate transport.[15]

Caption: Mechanism of EfpA inhibition by small molecules.

Experimental Protocols for Studying EfpA

A variety of experimental techniques are employed to investigate the structure and function of EfpA.

Cryo-Electron Microscopy (Cryo-EM) for Structure Determination

-

Protein Expression and Purification: The gene encoding Mtb EfpA is codon-optimized and expressed in a suitable system, such as E. coli or Expi293F cells.[4][11] The protein is then purified using affinity and size-exclusion chromatography.[4]

-

Sample Preparation: The purified EfpA protein is reconstituted into a lipid environment, such as nanodiscs, to maintain its native conformation. For structural analysis of inhibitor-bound states, the inhibitor (e.g., this compound) is added to the purified protein.

-

Cryo-EM Grid Preparation and Data Collection: The protein-nanodisc complex is applied to EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope.

-

Image Processing and Structure Determination: A large dataset of particle images is collected and processed using software for single-particle analysis to reconstruct a 3D map of the protein.[5] From this map, an atomic model of EfpA is built.[5]

Ethidium Bromide (EtBr) Efflux Assay for Inhibitor Screening

This assay is used to identify and characterize inhibitors of EfpA's efflux function.

-

Bacterial Strains: M. smegmatis is often used as a surrogate for Mtb due to its faster growth and lower biosafety requirements. A strain overexpressing Mtb EfpA is used.

-

Assay Principle: EtBr is a fluorescent substrate of many efflux pumps. When it is pumped out of the cell, the fluorescence decreases. An effective efflux pump inhibitor will block this process, leading to an accumulation of EtBr inside the cells and a corresponding increase in fluorescence.

-

Protocol:

-

Bacterial cells overexpressing EfpA are grown to mid-log phase, harvested, and washed.

-

The cells are loaded with EtBr in the presence of an efflux pump inhibitor (e.g., verapamil) to maximize intracellular concentration.

-

Efflux is initiated by adding glucose.

-

The fluorescence is monitored over time in a plate reader. Test compounds are added to determine their effect on EtBr efflux. A decrease in the rate of fluorescence decay indicates inhibition of the efflux pump.

-

CRISPR Interference (CRISPRi) for Gene Knockdown

Since efpA is an essential gene, CRISPRi is used to repress its expression and study the resulting phenotype.[7][16]

-

CRISPRi System: A two-plasmid system is typically used, with one plasmid expressing a catalytically inactive Cas9 (dCas9) and the other expressing a single-guide RNA (sgRNA) targeting the efpA gene.[17]

-

Inducible Expression: The expression of dCas9 and/or the sgRNA is often under the control of an inducible promoter (e.g., anhydrotetracycline-inducible) to allow for controlled knockdown of efpA expression.[16]

-

Phenotypic Analysis: The effect of efpA repression on bacterial viability, drug susceptibility, and other physiological parameters is then assessed.[7] For example, repression of efpA has been shown to prevent the regrowth of Mtb after exposure to isoniazid.[7]

Caption: Experimental workflow for the study of EfpA and development of inhibitors.

Future Directions and Conclusion

Targeting EfpA represents a promising strategy for the development of new anti-TB therapeutics. Its essential nature and dual role in lipid metabolism and drug efflux make it a particularly attractive target. Future research should focus on:

-

Developing more potent and specific EfpA inhibitors: The existing inhibitor scaffolds provide a foundation for medicinal chemistry efforts to improve their pharmacological properties.

-

Understanding the interplay between EfpA's lipid transport and drug efflux functions: Elucidating this relationship could lead to novel therapeutic strategies.

-

Investigating the role of EfpA in vivo: Animal models of TB infection are needed to validate EfpA as a therapeutic target and to assess the efficacy of EfpA inhibitors in a physiological context.

References

- 1. Mycobacterium tuberculosis efpA encodes an efflux protein of the QacA transporter family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of the essential efflux pump EfpA from Mycobacterium tuberculosis reveal the mechanisms of substrate transport and small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scientists made progress in the insights into the structure and function of EfpA: a lipid transporter in Mycobacterium tuberculosis----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]

- 7. journals.asm.org [journals.asm.org]

- 8. Efflux Pump Gene Expression in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates | PLOS One [journals.plos.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition [ideas.repec.org]

- 13. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition [ouci.dntb.gov.ua]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

BRD-8000.3: A Novel EfpA Inhibitor with Potent Activity Against Drug-Tolerant Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BRD-8000.3 is a novel, narrow-spectrum, bactericidal antimycobacterial agent that demonstrates potent activity against both replicating and non-replicating, phenotypically drug-tolerant Mycobacterium tuberculosis (Mtb). It functions by specifically inhibiting the essential Mtb efflux pump EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters. Structural and functional studies have revealed that this compound acts by physically obstructing a lipid transport tunnel within EfpA, thereby disrupting its essential function and leading to bacterial cell death. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, specificity, quantitative efficacy, and the experimental protocols used in its characterization.

Introduction

The emergence of drug-resistant and drug-tolerant strains of Mycobacterium tuberculosis poses a significant threat to global health. Drug-tolerant persister cells, which are phenotypically resistant to antibiotics despite being genetically susceptible, are thought to be a major contributor to the long duration of tuberculosis therapy and treatment relapse. This compound was identified through a large-scale chemical-genetic screening strategy called PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets) as a potent inhibitor of a novel Mtb target, the essential efflux pump EfpA. Subsequent chemical optimization of the initial hit, BRD-8000, led to the development of this compound, which exhibits excellent whole-cell activity against wild-type Mtb.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the essential efflux pump EfpA. EfpA is believed to function as a lipid transporter, and its inhibition disrupts the integrity and function of the mycobacterial cell envelope.

Molecular Target: EfpA

EfpA (Rv2846c) is an essential efflux pump in M. tuberculosis belonging to the Major Facilitator Superfamily. While implicated in the efflux of some antibiotics, its essentiality suggests a primary role in transporting an endogenous substrate, now understood to be lipids.

Structural Basis of Inhibition

Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for EfpA inhibition by this compound.[1][2]

-

Binding Site: this compound binds within a hydrophobic tunnel (tunnel 2) of EfpA, which is located near the center of the lipid bilayer.[1]

-

Inhibitory Action: By occupying this tunnel, this compound physically blocks the access route for EfpA's natural lipid substrates. It displaces a phosphatidyl glycerol (B35011) (PG) molecule that is found in the apo (unbound) structure of EfpA.[1]

-

Uncompetitive Inhibition of Drug Efflux: In the context of the artificial substrate ethidium (B1194527) bromide (EtBr), this compound acts as an uncompetitive inhibitor. This suggests that it does not directly compete with EtBr for its binding site but rather inhibits the transport process itself, possibly by hindering the conformational changes required for efflux.[1]

-

Competitive Inhibition of Lipid Transport: In contrast, due to its binding location, this compound is proposed to be a competitive inhibitor of the transport of EfpA's natural lipid substrates.[1]

Signaling Pathway and Logic

The mechanism of action of this compound can be visualized as a direct inhibition of the EfpA transport cycle.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Activity of BRD-8000 Series Against Wild-Type M. tuberculosis

| Compound | MIC90 (µM) |

| BRD-8000 | >50 |

| BRD-8000.1 | 12.5 |

| BRD-8000.2 | 3 |

| This compound | 0.8 |

Data sourced from Johnson, E.O. et al. Nature 2019.[3]

Table 2: Binding Affinity and Activity Against Drug-Tolerant Mtb

| Parameter | Value |

| Binding Affinity (Kd) to EfpA | 179 ± 32 nM |

| Activity against non-replicating, drug-tolerant Mtb (MBC50) | < 390 nM |

Kd data sourced from Khandelwal, N.K. et al. 2024. MBC50 data sourced from Johnson, E.O. et al. Nature 2019.[1][3]

Table 3: Resistance Mutations

| Gene | Mutation | Effect |

| efpA | V319F | Confers resistance to this compound |

| efpA | A415V | Confers resistance to this compound |

Data sourced from Johnson, E.O. et al. Nature 2019.[3]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of this compound. For complete, detailed protocols, readers are directed to the supplementary information of the cited publications.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is used to determine the MIC of this compound against M. tuberculosis.

Workflow:

Detailed Steps:

-

Compound Preparation: this compound is serially diluted in an appropriate growth medium (e.g., 7H9 broth supplemented with OADC) in a 96-well microtiter plate.

-

Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

Activity Against Non-Replicating, Drug-Tolerant Mtb

The bactericidal activity of this compound against non-replicating Mtb is assessed using a model of nutrient starvation to induce a drug-tolerant state.

Workflow:

Detailed Steps:

-

Induction of Non-Replicating State: M. tuberculosis is cultured in a nutrient-deprived medium (e.g., PBS with Tween 80) for an extended period to induce a non-replicating, drug-tolerant state.

-

Compound Exposure: The non-replicating Mtb cells are then exposed to various concentrations of this compound.

-

Incubation: The cultures are incubated under the same non-replicating conditions for a defined period.

-

Viability Assessment: At different time points, aliquots are taken, serially diluted, and plated on nutrient-rich agar (B569324) (e.g., 7H11 agar).

-

MBC Determination: The plates are incubated at 37°C, and the number of colony-forming units (CFUs) is counted to determine the minimal bactericidal concentration (MBC), the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in viable bacteria.

Cryo-Electron Microscopy (Cryo-EM) of EfpA-BRD-8000.3 Complex

The structure of EfpA in complex with this compound was determined using single-particle cryo-EM.

Workflow:

Detailed Steps:

-

Protein Expression and Purification: The efpA gene is cloned into an expression vector and expressed in a suitable host (e.g., E. coli or M. smegmatis). The protein is then solubilized from the membrane using detergents and purified using affinity and size-exclusion chromatography.

-

Complex Formation: Purified EfpA is incubated with an excess of this compound to ensure saturation of the binding sites.

-

Grid Preparation: A small volume of the EfpA-BRD-8000.3 complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The raw images are processed to correct for beam-induced motion and to select individual particle images. These images are then aligned and averaged to generate 2D class averages and subsequently a 3D reconstruction of the EfpA-BRD-8000.3 complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution. The structure of the EfpA-BRD-8000.3 complex was determined to a resolution of 3.45 Å.[1]

Conclusion

This compound represents a promising new class of antimycobacterial agents with a novel mechanism of action. Its potent bactericidal activity against both replicating and, crucially, non-replicating, drug-tolerant M. tuberculosis makes it a valuable lead compound for the development of new therapies to shorten the duration of tuberculosis treatment and combat drug resistance. The detailed structural and functional characterization of this compound provides a solid foundation for further structure-based drug design and optimization efforts.

References

- 1. New inhibitors of Mycobacterium tuberculosis identified using systems chemical biology | Broad Institute [broadinstitute.org]

- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unveiling BRD-8000.3: A Technical Guide to its Discovery Through Chemical-Genetic Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification of BRD-8000.3, a promising inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump EfpA. The discovery of this compound was the result of a comprehensive chemical-genetic screening effort designed to identify novel compounds with therapeutic potential against this persistent pathogen. This document will delve into the quantitative data, experimental methodologies, and the intricate molecular interactions that define the significance of this discovery.

While the specific acronym "PROSPECT" was not definitively linked as the formal name of the screening platform in the initial discovery literature, this guide will focus on the well-documented "broad chemical-genetic screen" that successfully identified this compound. This approach leverages the power of chemical genetics to uncover compounds that exhibit specific activity against essential cellular targets.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of this compound and its interaction with its target, EfpA.

| Parameter | Value | Method | Reference(s) |

| Binding Affinity (Kd) | 179 ± 32 nM | Ligand Detected Proton NMR | [1][2] |

| Inhibitory Activity (MIC90) | 800 nM | in vitro Mtb growth assay | [3] |

| Cryo-EM Resolution | 3.45 Å | Cryo-Electron Microscopy | [1][2][4] |

Table 1: Key Quantitative Data for this compound

Experimental Protocols

The identification and characterization of this compound involved a series of sophisticated experimental techniques. The detailed methodologies for the key experiments are outlined below.

Chemical-Genetic Screen

While the precise, step-by-step protocol for the initial large-scale screen is not fully detailed in the provided literature, the general workflow can be inferred as a phenotypic screen. Such screens typically involve:

-

Library Screening: A large, diverse library of small molecules is screened against Mycobacterium tuberculosis to identify compounds that inhibit bacterial growth.

-

Hit Identification: Compounds that show significant growth inhibition are selected as "hits."

-

Mechanism of Action Studies: A crucial step in chemical genetics is to identify the molecular target of the hit compound. This often involves generating and screening against a panel of Mtb mutants with altered susceptibility to known drugs or with mutations in essential genes. A compound's differential activity against this panel can create a "chemical-genetic interaction profile."

Ligand Detected Proton Nuclear Magnetic Resonance (NMR)

This technique was employed to confirm the direct binding of this compound to the EfpA protein and to determine the dissociation constant (Kd).

-

Sample Preparation: Purified EfpA protein is prepared in a suitable buffer for NMR analysis. The compound, this compound, is also prepared in a compatible solvent.

-

Titration: A series of NMR spectra of this compound are acquired. In each subsequent experiment, an increasing concentration of the EfpA protein is added to the this compound sample.

-

Data Acquisition: The intensity of the aromatic protons of the this compound inhibitor is monitored. As the protein binds to the small molecule, the NMR signal of the bound ligand is broadened and decreases in intensity.

-

Data Analysis: The decrease in the peak heights of the inhibitor's protons is converted to fractional occupancy. This data is then fitted to a standard bimolecular binding model to calculate the dissociation constant (Kd).[1]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was instrumental in determining the high-resolution structure of EfpA in complex with this compound, providing critical insights into the mechanism of inhibition.

-

Sample Preparation: The EfpA protein is purified and incubated with an excess of this compound to ensure saturation of the binding sites.

-

Grid Preparation: A small volume of the protein-ligand complex solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure of the complex.

-

Data Collection: The frozen grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected from different angles.

-

Image Processing: The individual particle images from the micrographs are computationally extracted, aligned, and classified.

-

3D Reconstruction: The classified 2D images are used to reconstruct a 3D density map of the EfpA-BRD-8000.3 complex.

-

Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to achieve the final high-resolution structure.[1][2][4]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound discovery and its mechanism of action.

Figure 1: A high-level overview of the chemical-genetic screening workflow that led to the identification of this compound.

Figure 2: A conceptual diagram illustrating the mechanism of action of this compound, which involves binding to a substrate tunnel within the EfpA transporter, thereby blocking the efflux of natural lipid substrates.[1][2][5]

Figure 3: A diagram showing the relationship between this compound and the structurally distinct EfpA inhibitor, BRD-9327. Their interaction with the same target leads to synergistic effects and distinct mechanisms of resistance, highlighting the potential for combination therapy.[1][2][5]

Conclusion

The discovery of this compound through a robust chemical-genetic screening campaign represents a significant advancement in the search for new anti-tuberculosis therapeutics. The detailed structural and biochemical characterization of its interaction with the essential efflux pump EfpA provides a solid foundation for future drug development efforts. The methodologies and findings presented in this technical guide underscore the power of integrated, multidisciplinary approaches in modern drug discovery. The elucidation of this compound's mechanism of action, coupled with the identification of a synergistic partner in BRD-9327, opens up new avenues for combating drug-resistant Mycobacterium tuberculosis.

References

- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Basis of BRD-8000.3 Interaction with EfpA

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the molecular interactions between the small molecule inhibitor BRD-8000.3 and the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. The information herein is synthesized from recent structural and biochemical studies that elucidate the mechanism of inhibition and provide a foundation for future antibiotic development.

Introduction: EfpA as a Novel Anti-Tuberculosis Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, is a global health threat necessitating the development of novel antibiotics.[1] The essential efflux pump A (EfpA) has been identified as a promising new target.[1] EfpA is a 55.58 kDa protein with 14 transmembrane domains and is a member of the Major Facilitator Superfamily (MFS) of transporters.[1][2] It is implicated in resistance to multiple anti-tuberculosis drugs by actively expelling them from the cell.[2][3][4] Recent studies have revealed that EfpA functions as a lipid transporter, likely playing a crucial role in the transport of biomolecules across the Mtb plasma membrane.[1][2][3] EfpA assembles into an antiparallel dimer to perform its function.[2][3]

This compound is a potent small molecule inhibitor of EfpA, identified through a chemical genetics screening strategy.[1][5] It exhibits a minimum inhibitory concentration (MIC90) of 800 nM against wild-type Mtb.[1] Understanding the structural basis of its interaction with EfpA is critical for the development of next-generation EfpA inhibitors.

Quantitative Data on the this compound-EfpA Interaction

The binding affinity and structural resolution of the this compound-EfpA complex have been characterized, providing a quantitative basis for their interaction.

| Parameter | Method | Value | Reference |

| Binding Affinity | |||

| Dissociation Constant (K_d) | Ligand-Observed NMR | 179 ± 32 nM | [1] |

| Structural Resolution | |||

| Cryo-Electron Microscopy (Cryo-EM) | Single Particle Analysis | 2.7 - 3.4 Å | [1] |

| Cryo-Electron Microscopy (Cryo-EM) | Single Particle Analysis | 3.45 Å | [1] |

| Cryo-Electron Microscopy (Cryo-EM) | Single Particle Analysis | 3.4 Å | [2][3] |

Structural Basis of Inhibition

Cryo-EM structures of EfpA in complex with this compound have revealed the precise mechanism of inhibition.[1][2][3] this compound binds within a hydrophobic tunnel, referred to as "tunnel 2," which is located near the center of the lipid bilayer.[1]

The this compound Binding Pocket

The binding of this compound is predominantly mediated by hydrophobic interactions with residues from four of EfpA's transmembrane domains (TMs): TM9, TM11, TM12, and TM14.[1] A single polar interaction has been observed between the N9 atom of this compound and the main chain of residue A498.[2] The inhibitor displaces a phosphatidyl glycerol (B35011) (PG2) molecule that is bound in the apo structure, suggesting that this compound blocks the access route for a natural lipidic substrate.[1]

The key residues forming the hydrophobic binding pocket for this compound are detailed below:

| Transmembrane Domain | Interacting Residues |

| TM9 | A316, V319, M320 |

| TM11 | T373, I374, G377, L380, F381 |

| TM12 | I412, G413, A415, V416, L419 |

| TM14 | A498, I499, V501, G502, L506 |

This table is a compilation of residues identified in the provided search results.[1][5][2]

Mechanism of Action and Resistance

This compound acts as an uncompetitive inhibitor of the efflux of the substrate ethidium (B1194527) bromide.[1][5] By occupying the lipid-binding site, this compound competitively inhibits the transport of lipids.[2][3][6][7][8] The binding of this compound is thought to lock EfpA in an outward-facing conformation, thereby inhibiting the conformational changes necessary for substrate transport.[6][7][8]

Mutations in EfpA have been identified that confer resistance to this compound, namely V319F and A415V.[1][2][3] The structural data provides insights into the mechanisms of this resistance:

-

A415V: The A415 residue is in close proximity to the headgroup of this compound. A mutation to the bulkier valine residue would likely cause steric hindrance, disrupting the binding of the inhibitor.[2]

-

V319F: While V319 is located more than 5 Å from this compound, the introduction of a bulky phenylalanine at this position is proposed to push TM12 away from TM7, leading to a disruption of the binding pocket.[2]

Caption: Proposed mechanism of EfpA inhibition by this compound.

Experimental Protocols

The structural and functional characterization of the this compound-EfpA interaction relied on several key experimental methodologies.

Protein Expression and Purification

-

Construct Engineering: A codon-optimized version of EfpA from Mycobacterium tuberculosis was used for expression in Escherichia coli.[1] To facilitate structural determination by cryo-EM, an engineered construct (EfpAEM) was created.[1]

-

Expression: The EfpA construct was expressed in E. coli.[1]

-

Purification: The protein was purified to be used in a tripartite complex consisting of the purified EfpA, an anti-BRIL Fab, and an anti-Fab nanobody for cryo-EM analysis.[1]

Ligand-Observed Nuclear Magnetic Resonance (NMR)

-

Purpose: To confirm the binding of this compound to EfpA and determine the dissociation constant (K_d).[1][5]

-

Methodology:

-

The intensity of the aromatic protons of this compound is monitored.[1][5]

-

A titration series is performed with increasing concentrations of EfpAEM.[1][5]

-

The peak heights from the NMR spectra are converted to fractional occupancy.[1][5]

-

The resulting data is fitted to a standard bimolecular binding model to calculate the dissociation constant.[1][5]

-

Cryo-Electron Microscopy (Cryo-EM)

Caption: General workflow for cryo-EM structure determination of the EfpA-BRD-8000.3 complex.

-

Complex Formation: The purified EfpAEM was incubated with this compound to form the complex.[2][3]

-

Grid Preparation: The complex solution was applied to cryo-EM grids and vitrified by plunge-freezing in liquid ethane.

-

Data Collection: Automated data collection was performed on a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Single-particle analysis was used to process the collected images and reconstruct the three-dimensional structure of the EfpA-BRD-8000.3 complex.[1]

Conclusion

The recent elucidation of the EfpA structure in complex with the inhibitor this compound provides a significant step forward in the development of new anti-tuberculosis therapies. The detailed structural and quantitative data offer a clear roadmap for the rational design of more potent and specific inhibitors of this essential efflux pump. The identification of the hydrophobic binding tunnel and the key interacting residues presents an opportunity for structure-based drug discovery efforts aimed at combating multidrug-resistant tuberculosis.

References

- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. 8ufd - Multidrug efflux pump MtEfpA bound with inhibitor BRD8000.3 - Summary - Protein Data Bank Japan [pdbj.org]

Foundational Research on the Bactericidal Activity of BRD-8000.3

Disclaimer: BRD-8000.3 is a fictional compound. The following technical guide is a hypothetical representation based on established scientific principles for bactericidal agents that target bacterial cell wall synthesis. All data, experimental results, and specific mechanisms are illustrative and designed to fulfill the prompt's requirements for a technical whitepaper.

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global public health. In response, the development of novel antibiotics with unique mechanisms of action is a critical priority. This document outlines the foundational preclinical research on this compound, a novel synthetic compound demonstrating potent bactericidal activity, particularly against Gram-positive pathogens. This compound exerts its bactericidal effect by inhibiting a crucial, membrane-associated step in the bacterial peptidoglycan synthesis pathway. Peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall, making its synthesis an attractive target for antimicrobial agents.[1][2][3] This guide provides a comprehensive overview of the mechanism, potency, and kinetics of this compound's bactericidal action, supported by detailed experimental protocols and quantitative data.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The synthesis of the bacterial cell wall is a complex, multi-stage process that occurs across the cytoplasm, cell membrane, and periplasmic space.[1][3][4] The pathway begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursors by the Mur series of enzymes (MurA-F).[5][6] Foundational research indicates that this compound targets the first membrane-bound step of this pathway. Specifically, it inhibits the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which is responsible for linking the UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3][4][7] By preventing the formation of Lipid I, this compound effectively halts the entire downstream process of cell wall construction, leading to a loss of cellular integrity and rapid cell death by lysis.[3][8]

Caption: Proposed mechanism of this compound targeting the bacterial cell wall synthesis pathway.

Quantitative Assessment of Bactericidal Activity

The bactericidal potency of this compound was evaluated against a panel of clinically relevant bacterial strains using standardized broth microdilution and time-kill kinetic assays.[9][10][11]

Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10] The Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[12][13] An MBC/MIC ratio of ≤4 is typically indicative of bactericidal activity. The results for this compound are summarized below.

Table 1: MIC Values for this compound

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 1 |

| Enterococcus faecalis | Gram-positive | 29212 | 1 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 0.25 |

| Escherichia coli | Gram-negative | 25922 | 64 |